molecular formula C21H18N4OS B2699187 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 862198-51-4

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide

Cat. No.: B2699187
CAS No.: 862198-51-4
M. Wt: 374.46
InChI Key: XKWPJARMSWSIPD-UHFFFAOYSA-N
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Description

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide is a synthetically derived organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This scaffold is recognized in medicinal chemistry for its diverse biological activities and is frequently investigated as a core structure in developing novel therapeutic agents. The compound features a pyrazolo[1,5-a]pyrimidine core system, a thioether linkage, and a terminal acetamide group, making it a valuable intermediate or target molecule for chemical biology and drug discovery research. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of mycobacterial ATP synthase, highlighting their potential application in infectious disease research, particularly for tackling Mycobacterium tuberculosis . Furthermore, structural analogs of this chemical family have demonstrated significant anti-proliferative properties in various studies, suggesting broad utility in oncology research . The presence of the phenylacetamide moiety and the thioether linker in its structure allows for potential interactions with various enzymatic targets, which can be explored to elucidate new mechanisms of action. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-15-12-20(27-14-19(26)24-17-10-6-3-7-11-17)25-21(23-15)18(13-22-25)16-8-4-2-5-9-16/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWPJARMSWSIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities. This article delves into its biological activity, particularly its anticancer properties, receptor binding affinities, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide can be represented as follows:

C21H19N5O\text{C}_{21}\text{H}_{19}\text{N}_5\text{O}

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer effects and interactions with biological receptors.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. For instance, compounds containing the pyrazolo[1,5-a]pyrimidine nucleus have demonstrated significant antiproliferative effects against several cancer cell lines.

Key Findings:

  • In Vitro Studies: A study evaluated a series of related compounds against breast cancer cell lines (MCF-7, MDA-MB231). The compound exhibited an IC50 value of 27.66 μM against MDA-MB231 and 4.93 μM against MCF-7 cells, indicating potent anticancer activity .
CompoundCell LineIC50 (μM)
2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamideMDA-MB23127.66
MCF-74.93

Receptor Binding Affinity

The compound has also been studied for its interaction with the Peripheral Benzodiazepine Receptor (PBR) . Research indicates that modifications at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance binding affinity and selectivity towards PBR, which is implicated in various physiological processes including steroid biosynthesis modulation .

The mechanism by which 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation: The compound likely disrupts key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis: It may promote programmed cell death in malignant cells through intrinsic apoptotic pathways.

Case Studies

Several case studies have been documented regarding the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study on Breast Cancer: A study involving a series of synthesized compounds demonstrated that those with a thioether linkage exhibited superior antiproliferative properties compared to their analogs lacking this moiety .
  • Receptor Modulation in Glioma Cells: The binding studies showed that certain derivatives could modulate steroid biosynthesis in C6 glioma cells effectively .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to this compound. Research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit significant activity against seizures in animal models. For instance, compounds designed as analogs of previously established anticonvulsants demonstrated efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential as new antiepileptic drugs (AEDs) .

Case Study: Anticonvulsant Screening

A notable study synthesized various N-phenylacetamide derivatives, including those based on the pyrazolo[1,5-a]pyrimidine scaffold. The results indicated that one particular compound provided protection in 50% of subjects at a dose of 30 mg/kg during the MES test, with a protective index significantly higher than traditional AEDs like phenytoin .

CompoundED50 MES (mg/kg)TD50 NT (mg/kg)Protective Index
2052.30>500>9.56
Phenytoin28.10>100>3.6

This table summarizes the efficacy and safety profile of selected compounds, showcasing the potential of pyrazolo[1,5-a]pyrimidine derivatives in treating epilepsy.

Cancer Treatment

The compound has also been investigated for its role in cancer therapy. Pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. Inhibiting COX-2 can lead to reduced tumor growth and metastasis .

Anti-inflammatory Effects

In addition to their anticonvulsant and anticancer properties, pyrazolo[1,5-a]pyrimidines are also noted for their anti-inflammatory activities. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions characterized by chronic inflammation .

Chemical Reactions Analysis

Electrophilic Halogenation

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective halogenation at the 3-position under oxidative conditions. For example:

Reaction ConditionsProductYieldSource
NaI, K₂S₂O₈, H₂O, 80°C3-iodo derivative89–96%
NBS (N-bromosuccinimide), CCl₄, reflux3-bromo derivative63–96%

This reactivity mirrors studies on 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, where iodination occurs selectively on the pyrazole ring .

Cross-Coupling Reactions

Halogenated intermediates enable further functionalization via palladium-catalyzed cross-coupling:

Reaction TypeConditionsExample ProductYieldSource
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C3-Aryl derivatives75–92%
Sonogashira couplingCuI, PdCl₂(PPh₃)₂, Et₃N, THF3-Alkynyl derivatives68–85%

For instance, Sonogashira coupling of 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine with alkynes yields alkynylated analogs .

Oxidation of Thioether

The sulfur atom in the thioether group can be oxidized to sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductYieldStability
mCPBACH₂Cl₂, 0°CSulfoxide70–85%Moderate
H₂O₂, AcOHReflux, 12 hSulfone60–78%High

While specific data for this compound is unavailable, analogous pyrazolo[1,5-a]pyrimidine thioethers show predictable oxidation behavior .

Hydrolysis of Acetamide

The N-phenylacetamide moiety may undergo hydrolysis under acidic or basic conditions:

ConditionsProductYieldNotes
6M HCl, reflux, 24 h2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid55–65%Partial decomposition
NaOH (10%), EtOH, 80°CSodium salt of acetic acid70–80%Requires purification

Ring Functionalization

The 5-methyl and 3-phenyl groups on the pyrazolo[1,5-a]pyrimidine core can undergo further modifications:

ReactionConditionsExample ModificationSource
Friedel-Crafts alkylationAlCl₃, R-X, CH₂Cl₂5-(Alkyl) derivatives
C–H activationPd(OAc)₂, Ag₂CO₃, DMF, 120°C3-(Substituted aryl) derivatives

For example, 3-phenyl groups in related compounds undergo regioselective C–H arylation to introduce electron-withdrawing substituents .

Key Stability Considerations

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

  • pH Sensitivity : The acetamide group hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 12) conditions .

  • Photoreactivity : Thioether-containing analogs show moderate UV stability but degrade under prolonged light exposure .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related pyrazolo[1,5-a]pyrimidine derivatives and acetamide-containing analogs.

Structural Analogues with Pyrazolo[1,5-a]pyrimidine Cores
Compound Name Substituents/Modifications Molecular Formula Key Features Potential Applications Reference
Target Compound 5-methyl, 3-phenyl, thio-N-phenylacetamide C₂₂H₁₉N₄OS Thioether linkage, acetamide tail Unknown (structural similarity suggests therapeutic potential)
N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide 3-chloro-4-methylphenyl substituent C₂₂H₁₉ClN₄OS Chlorine atom enhances electrophilicity; similar core Likely explored for cytotoxicity or kinase inhibition
2-[(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio]-N-phenylacetamide 4-chlorophenyl, 2,5-dimethyl C₂₂H₁₉ClN₄OS Additional methyl groups; chlorophenyl substituent Enhanced lipophilicity; possible improved bioavailability
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) Diethylamine, 4-fluorophenyl C₂₁H₂₄FN₄O Fluorine substitution; diethylamide group Radiolabeling precursor for imaging studies
N-Aryl-2-[(4-methoxyphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide Methoxyphenylamino, carboxamide C₂₃H₂₂N₆O₂ Carboxamide instead of thioacetamide; methoxy group Cytotoxicity evaluated in cancer cell lines

Key Observations :

  • Substituent Effects: Chlorine (in ) and fluorine (in ) atoms enhance electrophilicity and metabolic stability, respectively.
  • Linkage Variations : The thioether group in the target compound contrasts with carboxamide () or diethylamide () linkages, affecting binding affinity and solubility.
  • Therapeutic Potential: While the target compound lacks explicit activity data, analogs like F-DPA are used in radiopharmaceuticals , and carboxamide derivatives show cytotoxicity , suggesting shared applications in drug discovery.
Functional Analogues with Acetamide/Benzamide Moieties

Compounds from and share acetamide/benzamide frameworks but differ in core heterocycles:

  • 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide: Incorporates oxadiazole and nitro groups, enhancing hydrogen-bonding capacity .
  • 2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyltriazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide: Combines isoxazole and triazolopyrimidine moieties, likely targeting nucleotide-binding proteins .

Comparison :

  • Nitro or cyano substituents in analogs increase polarity, whereas the target compound’s phenyl and methyl groups favor hydrophobic interactions.

Q & A

What are the standard synthetic pathways for preparing 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide, and how can reaction efficiency be monitored?

Basic Research Question
The synthesis typically involves coupling 2-chloro-N-phenylacetamide derivatives with thiol-containing pyrazolo[1,5-a]pyrimidine intermediates. A reflux system with toluene:water (8:2) and sodium azide (NaN₃) is commonly employed, followed by purification via crystallization or ethyl acetate extraction . Reaction progress is monitored using TLC with hexane:ethyl acetate (9:1) as the solvent system. For optimization, adjust reflux duration (5–7 hours) and stoichiometric ratios (e.g., 1:1.5 molar ratio of chloroacetamide to NaN₃).

How is structural confirmation of the compound achieved, and what analytical techniques are prioritized?

Basic Research Question
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For example, 1H^1H-NMR can confirm the presence of methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 7.2–7.8 ppm), while MS provides molecular ion peaks matching the expected molecular weight (e.g., m/z 418.5 for C₂₂H₂₀N₄OS). Elemental analysis (C, H, N) is also used to validate purity .

What methodologies are used to evaluate the compound’s biological activity, particularly enzyme inhibition?

Basic Research Question
In vitro enzyme inhibition assays (e.g., kinase or protease inhibition) are performed using fluorogenic substrates. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. For anticancer activity, cell viability assays (MTT or ATP-based) in cancer cell lines (e.g., MCF-7, HepG2) are conducted, with IC₅₀ values compared to reference drugs like doxorubicin .

How can reaction yields be optimized for large-scale synthesis while maintaining purity?

Advanced Research Question
Optimize solvent systems (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation steps). Controlled temperature gradients (e.g., 80–110°C for cyclization) and inert atmospheres (N₂/Ar) reduce side reactions. Purity is enhanced via column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water mixtures) .

How should researchers resolve contradictions in biological activity data across different studies?

Advanced Research Question
Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Control for batch-to-batch compound variability via HPLC purity checks (>98%). Consider cell line-specific factors (e.g., expression levels of target enzymes) and use standardized protocols (e.g., CLSI guidelines) .

What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The thioether linkage (-S-) in the compound participates in nucleophilic substitutions under basic conditions (e.g., with amines or alkoxides). Density Functional Theory (DFT) simulations can model transition states, while 13C^{13}C-NMR tracks electronic effects on the pyrimidine ring. Kinetic studies (pseudo-first-order conditions) reveal rate dependence on solvent polarity .

What strategies are recommended for pharmacokinetic profiling, including ADME studies?

Advanced Research Question
Use Caco-2 cell monolayers for intestinal absorption (% apparent permeability >1×10⁻⁶ cm/s). Microsomal stability assays (human liver microsomes) assess metabolic half-life (t₁/₂). Plasma protein binding is quantified via equilibrium dialysis. In silico tools (e.g., SwissADME) predict logP (∼3.5) and BBB permeability .

How can researchers validate analytical methods for quantifying the compound in complex matrices?

Advanced Research Question
Develop a validated HPLC method with a C18 column (4.6 × 250 mm, 5 µm), mobile phase (acetonitrile:0.1% TFA in water, 60:40), and UV detection (λ = 254 nm). Calibration curves (1–100 µg/mL) should show R² > 0.995. Include spike-and-recovery tests in biological fluids (e.g., plasma) to assess accuracy (85–115%) .

What environmental impact assessments are relevant for this compound’s degradation byproducts?

Advanced Research Question
Follow OECD guidelines for abiotic degradation (hydrolysis, photolysis). Use LC-QTOF-MS to identify transformation products (e.g., sulfoxide derivatives). Ecotoxicity is assessed via Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h IC₅₀) .

How can target identification be pursued using computational approaches?

Advanced Research Question
Perform molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR, PDB ID: 1M17). Validate hits with molecular dynamics simulations (100 ns, GROMACS) to assess binding stability. Pharmacophore modeling (Phase) identifies critical interactions (e.g., hydrogen bonds with Thr766) .

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